molecular formula C18H16N2OS2 B2598642 N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide CAS No. 476307-30-9

N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2598642
CAS No.: 476307-30-9
M. Wt: 340.46
InChI Key: IOPWHJYLSFHLKH-UHFFFAOYSA-N
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Description

N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a phenyl group at the 4-position and a propanamide chain substituted with a phenylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Substitution at the 4-Position: The phenyl group can be introduced at the 4-position of the thiazole ring through a Friedel-Crafts acylation reaction.

    Formation of the Propanamide Chain: The propanamide chain can be synthesized by reacting 3-bromopropanoic acid with an amine to form the corresponding amide.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced by reacting the amide with thiophenol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide chain can be reduced to form the corresponding alcohol.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound for the development of new drugs with potential anti-tumor, anti-inflammatory, and antimicrobial activities.

    Biological Studies: It is used to study the mechanism of action of thiazole derivatives and their interactions with biological targets.

    Chemical Biology: It is used as a probe to study the structure-activity relationship of thiazole derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets in cells. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of their functions. The phenylthio group can enhance the compound’s binding affinity and selectivity for its targets. The propanamide chain can modulate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenylthiazol-2-yl)benzamide
  • N-(4-phenylthiazol-2-yl)cinnamamide
  • 2-chloro-N-(4-phenylthiazol-2-yl)acetamide

Uniqueness

N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide is unique due to the presence of the phenylthio group, which can enhance its biological activity and selectivity. The propanamide chain also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse biological activities.

Properties

IUPAC Name

3-phenylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c21-17(11-12-22-15-9-5-2-6-10-15)20-18-19-16(13-23-18)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPWHJYLSFHLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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